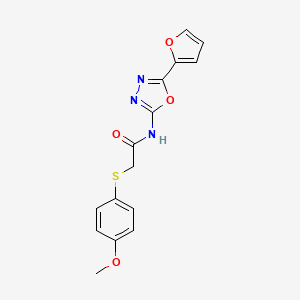
5-chloro-2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of substituted pyrazole derivatives were prepared from N 1- [4- (cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides 2a – c, which were prepared from N - (4-acetylphenyl)-5-chloro-2-methoxybenzamide as starting material . Treating of compound 2a – c with methylhydrazine or phenylhydrazine afforded the corresponding N -substituted pyrazoline derivatives 3a – c and 4a – c, respectively .Chemical Reactions Analysis
The acryloyl derivatives 2a – c were reacted with hydrazine hydrate in dioxane afforded a pyrazoline 5a – c, which was acetylated with acetyl chloride in dioxane to yield the N -acetyl analogue 6a – c . In addition, pyrazoline 5c was reacted with morpholine in the presence of paraformaldehyde to give the corresponding N -substituted pyrazoline derivative 7 .Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Applications
The synthesis and characterization of celecoxib derivatives, including compounds structurally related to the given chemical, have shown potential anti-inflammatory and analgesic activities. These derivatives do not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls, suggesting their safer profile for therapeutic use (Ş. Küçükgüzel et al., 2013).
Antioxidant and Anticancer Activities
The same study by Ş. Küçükgüzel et al. (2013) also reports on the antioxidant and anticancer activities of these celecoxib derivatives. Selected compounds exhibited significant anticancer activity against 60 human tumor cell lines, highlighting the potential for development into therapeutic agents.
Antimicrobial Activity
Synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This suggests the potential for these compounds to serve as the basis for new antimicrobial agents (S. Y. Hassan, 2013).
Anti-HCV Activity
Compounds within this class have displayed modest inhibition of HCV NS5B RdRp activity, indicating a potential role in the treatment of hepatitis C virus infections (Ş. Küçükgüzel et al., 2013).
Enzyme Inhibition
Derivatives of the chemical have been studied for their carbonic anhydrase inhibitory effects, displaying good inhibition profiles on hCA IX and XII isoenzymes. This points to potential applications in the treatment of conditions where carbonic anhydrase inhibition is beneficial, such as glaucoma and certain types of edema (H. Gul et al., 2016).
Propiedades
IUPAC Name |
5-chloro-2-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-14-7-8-17(19)11-18(14)25(23,24)21-9-10-22-13-16(12-20-22)15-5-3-2-4-6-15/h2-8,11-13,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWVGKYOEATBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyclohexyl-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2735609.png)





![2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2735616.png)
![Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2735619.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2735621.png)
![Methyl chloro[(2-nitrophenyl)hydrazono]acetate](/img/structure/B2735622.png)


![(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate](/img/structure/B2735630.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2735631.png)
